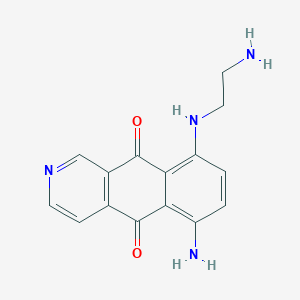

6-Desaminoethyl Pixantrone

Description

Pixantrone (BBR 2778) is a synthetic aza-anthracenedione developed to address the cardiotoxicity limitations of anthracyclines (e.g., doxorubicin) and anthracenediones (e.g., mitoxantrone) while retaining antineoplastic efficacy . Structurally, it replaces the hydroquinone group in mitoxantrone with a nitrogen heteroatom and substitutes (ethylamino)diethylamine side chains for (hydroxyethylamino)ethylamino groups . This modification reduces iron-binding capacity and reactive oxygen species (ROS) generation, mitigating cardiotoxicity . Pixantrone is approved in Europe for relapsed/refractory aggressive B-cell non-Hodgkin lymphoma (NHL) and exhibits a unique mechanism of action, forming stable DNA adducts and inducing mitotic aberrations rather than relying on topoisomerase II inhibition .

Properties

Molecular Formula |

C15H14N4O2 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

6-amino-9-(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione |

InChI |

InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)15(21)9-7-18-5-3-8(9)14(12)20/h1-3,5,7,19H,4,6,16-17H2 |

InChI Key |

JOFNPDNSUUJUBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=NC=C3)NCCN |

Origin of Product |

United States |

Preparation Methods

The preparation of 6-Desaminoethyl Pixantrone involves synthetic routes that are derived from the parent compound, Pixantrone. The industrial production methods for Pixantrone typically involve the synthesis of aza-anthracenedione analogues and inhibitors of topoisomerase II . The recommended dosage for Pixantrone is 50 mg/m² on days 1, 8, and 15 of each 28-day cycle for up to 6 cycles .

Chemical Reactions Analysis

6-Desaminoethyl Pixantrone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pixantrone is an antineoplastic agent used to treat patients with relapsed or refractory aggressive Non-Hodgkin B-cell Lymphomas (NHL) . It is designed for individuals with NHL who have not responded to or have relapsed after two prior lines of therapy .

Approved and Investigational Status

- Pixantrone has been granted conditional marketing approval by the European Union, but has not yet received FDA approval in the United States .

- The European Medicines Agency granted conditional approval after a phase III EXTEND trial showed pixantrone was tolerable and resulted in a significantly higher complete response rate and progression-free survival compared to other single chemotherapy agents .

- The FDA rejected Cell Therapeutic's initial application for accelerated approval in 2009 for pixantrone use in relapsed or refractory NHL .

- Phase III trial, PIX-R, is ongoing to clarify pixantrone's place in therapy and will compare pixantrone efficacy to that of gemcitabine .

Clinical Applications and Studies

- Pixantrone dimaleate has been investigated as a treatment for acute myelogenous leukemia, diffuse large B-cell lymphoma, follicular lymphoma, metastatic breast cancer, low grade small lymphocytic lymphomas, and general metastatic cancers .

- A real-world study in Spain and Italy of 79 patients who received pixantrone monotherapy for multiply relapsed/refractory aggressive B-cell NHL showed it to be effective and well-tolerated .

- Patients in the study had received a median of 3 prior therapies, and 84.6% were refractory to the last regimen . The median progression-free survival was 2.8 months, and the median overall survival was 4.0 months, with an objective response rate of 29% .

- Patients receiving ≥2 cycles of pixantrone showed improved median progression-free survival and median overall survival .

- Another phase III study, PIX306, compared pixantrone with rituximab (PIX-R) versus gemcitabine with rituximab (GEM-R) in patients with relapsed aggressive B-cell NHL . The primary efficacy endpoint of PFS was not reached .

- A UK-wide retrospective study of relapsed/refractory diffuse large B-cell lymphoma (DLBCL) patients showed limited activity of pixantrone in a cohort of high-risk, predominantly refractory DLBCL patients .

Efficacy and Safety

- Pixantrone is considered a useful option in patients with multiply relapsed or refractory aggressive B-cell NHL .

- In the PIX301 trial, the complete response rate was significantly higher with pixantrone monotherapy than with a single-agent comparator .

- Pixantrone was generally well tolerated in PIX301, with a manageable adverse event profile .

- Common adverse events reported include haematological adverse events such as developing grade 2 sinus tachycardia .

Potential Future Uses

- There might still be a potential position for pixantrone in combinations, for use as first-line treatment of patients with cardiac dysfunction .

- Previous study results have also suggested the possibility that pixantrone may be safe and effective in doxorubicin naive patients .

- Pixantrone is taken up to a higher degree in doxorubicin naive myocardial strips than in doxorubicin exposed myocardial strips, and once absorbed exhibits redox inactivity .

Mechanism of Action

The mechanism of action of 6-Desaminoethyl Pixantrone involves the intercalation between DNA strands, which prevents DNA replication, transcription, and repair . It also induces DNA double-strand breaks, leading to cell death. The molecular targets and pathways involved include DNA topoisomerase II and the formation of stable DNA adducts .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons with Similar Compounds

Pixantrone vs. Mitoxantrone

Key Findings :

- Pixantrone forms more stable and abundant DNA adducts than mitoxantrone under physiological conditions, enhancing cytotoxic effects .

- Unlike mitoxantrone, pixantrone’s adduct formation is pH-independent, broadening its activity in diverse tumor microenvironments .

- Pixantrone exhibits negligible topo II inhibition, reducing risks of secondary malignancies associated with topo II poisons .

Pixantrone vs. Doxorubicin

Key Findings :

- Pixantrone’s lack of ROS-mediated cardiotoxicity makes it safer for patients with prior anthracycline exposure .

- In phase III trials, pixantrone achieved superior complete response rates (20% vs. 5.7%) compared to salvage chemotherapy in refractory NHL .

Efficacy in NHL

- Monotherapy: In relapsed/refractory aggressive B-cell NHL, pixantrone demonstrated an overall response rate (ORR) of 43.6% vs. 12.8% for comparator regimens (e.g., gemcitabine, oxaliplatin) .

- Combination Therapy :

Limitations and Unmet Needs

- Limited Activity in Solid Tumors: Pixantrone showed insufficient efficacy in metastatic breast cancer (ORR <10% in phase II trials) .

- Combination Challenges : Synergy with hypomethylating agents (e.g., AN-9) remains exploratory .

Biological Activity

6-Desaminoethyl Pixantrone, a derivative of the aza-anthracenedione compound Pixantrone, has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its mechanism of action, efficacy in clinical settings, and safety profile.

This compound functions primarily as a DNA intercalator and a topoisomerase II poison . Its unique structural modifications compared to traditional anthracyclines confer several advantages:

- Reduced Cardiotoxicity : Unlike doxorubicin and mitoxantrone, this compound does not bind iron, thereby minimizing the generation of reactive oxygen species (ROS) associated with cardiotoxic effects. This is attributed to its redox inactivity and the absence of hydroquinone in its structure .

- Mechanism of DNA Damage : The compound stabilizes protein-DNA complexes that are usually transient, leading to double-strand DNA breaks. It also forms long-lived pixantrone-DNA adducts upon activation by formaldehyde, which may enhance DNA damage and promote apoptosis .

2. Efficacy in Clinical Settings

Clinical studies have demonstrated the effectiveness of this compound in treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma (NHL). Key findings include:

- Clinical Trials : In a retrospective study involving 79 patients with multiply relapsed aggressive B-cell NHL, the overall response rate (ORR) was 36.8%, with a complete response (CR) rate of 17.5% and a partial response (PR) rate of 19.3% .

- Long-Term Remission : Case studies indicate that patients achieving CR with pixantrone experienced durable responses, with some remaining progression-free for over 400 days despite having previously stable or progressive disease .

| Study | Patient Population | ORR | CR Rate | PR Rate | mPFS (months) | mOS (months) |

|---|---|---|---|---|---|---|

| PIX301 | 79 patients with R/R aggressive B-cell NHL | 36.8% | 17.5% | 19.3% | 3.1 | 6.0 |

| Case Study | 17 patients achieving CR/CRu | - | - | - | - | >13.3 |

3. Safety Profile

The safety profile of this compound is notably favorable compared to traditional anthracyclines:

- Adverse Events : In clinical trials, approximately 63.3% of patients reported at least one adverse event, predominantly hematological in nature. Notably, no significant cardiotoxic effects were observed during monitoring through echocardiograms and troponin T levels .

- Dosing Regimen : The standard dosing for pixantrone is administered intravenously at a dose of 50 mg/m² on days 1, 8, and 15 of a 28-day cycle for up to six cycles .

4. Conclusion

This compound represents a promising therapeutic agent in the management of relapsed or refractory aggressive B-cell NHL due to its unique mechanism that minimizes cardiotoxicity while maintaining effective anti-tumor activity. Ongoing research will further elucidate its long-term efficacy and safety in broader patient populations.

Q & A

Q. What advanced techniques characterize Pixantrone-DNA adducts at single-molecule resolution?

- Methodological Answer: Employ optical tweezers to measure DNA compaction and intercalation forces. In 10 mM PBS, Pixantrone reduces DNA contour length by ~30% and increases persistence length, confirming intercalation. Use atomic force microscopy (AFM) to visualize adduct-induced structural distortions .

Q. How to assess Pixantrone’s epigenetic targeting via CpG methylation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.